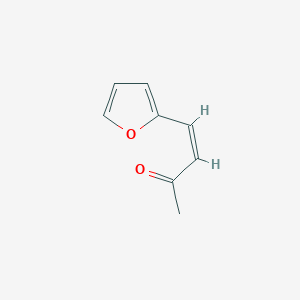

4-(2-Furanyl)-3-buten-2-one

Übersicht

Beschreibung

4-(2-Furanyl)-3-buten-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a butenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furanyl)-3-buten-2-one typically involves the reaction of furfural with acetone under acidic or basic conditions. One common method is the aldol condensation reaction, where furfural and acetone are reacted in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts, such as solid acids or bases, can enhance the reaction rate and selectivity, making the process more economically viable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Furanyl)-3-buten-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the significant applications of 4-(2-Furanyl)-3-buten-2-one is in catalysis, particularly in hydrogenation reactions. Research indicates that it can be used as a model molecule for the production of jet-fuel products through aqueous phase hydrogenation processes. Studies have shown that various supported catalysts, such as rhenium-based catalysts, demonstrate high activity in the hydrogenation and rearrangement reactions involving this compound .

Table 1: Catalytic Activity of Rhenium-Based Catalysts

| Catalyst Type | Initial Rate (mmol/g·h) | Reaction Type |

|---|---|---|

| Re/G | 4x higher than ReOx/G | Hydrogenation and rearrangement |

| ReOx/G | Lower than Re/G | Hydrogenation and rearrangement |

Food Science

In the food industry, this compound is recognized for its flavoring properties. It has been detected in various food products, including coffee and alcoholic beverages. Its sweet and aromatic profile suggests potential as a natural flavoring agent. Additionally, it may serve as a biomarker for the consumption of certain foods due to its presence in specific matrices .

Model Compound for Chemical Reactions

The compound is frequently utilized as a model substrate in organic synthesis to study reaction mechanisms and pathways. Its reactivity can provide insights into aldol condensation reactions and other related transformations, making it valuable for educational purposes and research into reaction kinetics .

Case Studies

Case Study 1: Hydrogenation Studies

A study published in Molecules explored the hydrogenation of this compound using different catalyst systems. The findings highlighted the efficiency of rhenium catalysts in promoting both hydrogenation and rearrangement reactions, leading to valuable products for fuel applications .

Case Study 2: Flavor Profile Analysis

Research on the flavor compounds in coffee identified this compound as a key contributor to the aromatic profile of arabica coffees. This study emphasized its potential role as a natural flavoring agent in beverages .

Wirkmechanismus

The mechanism of action of 4-(2-Furanyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities or the alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furfural: A precursor to 4-(2-Furanyl)-3-buten-2-one, furfural is also a furan derivative with similar chemical properties.

2,5-Furandicarboxylic Acid: Another furan derivative, it is used in the production of bio-based polymers.

Furan-2-carboxaldehyde: A related compound with applications in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines a furan ring with a butenone moiety

Biologische Aktivität

4-(2-Furanyl)-3-buten-2-one, also known as furfurylideneacetone, is a compound with significant biological activity and potential applications in various fields, including pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 136.15 g/mol

- CAS Registry Number : 623-15-4

This compound exhibits its biological effects primarily through its interaction with cellular components. The following mechanisms have been identified:

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress. Studies indicate that it may enhance the antioxidant defense system in various cell types.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially inhibiting pathways associated with inflammation.

Biological Activity Summary Table

Case Studies

- Antioxidant Study : A study conducted on rat liver cells demonstrated that treatment with this compound resulted in a significant reduction in oxidative stress markers. The compound was shown to increase levels of glutathione, a key antioxidant in the body.

- Antimicrobial Research : In vitro tests against Escherichia coli and Staphylococcus aureus revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. The study highlighted its potential as a natural preservative in food products.

- Anti-inflammatory Effects : In a model of induced inflammation in mice, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its therapeutic potential for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation, but preliminary studies suggest:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via urine and feces.

Eigenschaften

IUPAC Name |

(Z)-4-(furan-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGJMYPQZODMI-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C\C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328344 | |

| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

123.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108811-61-6, 623-15-4 | |

| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Furyl)-3-buten-2-one, predominantly cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 °C | |

| Record name | 4-(2-Furanyl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: Why is 4-(2-Furanyl)-3-buten-2-one considered an important compound in biofuel production?

A1: this compound is a crucial intermediate in the production of biofuels from biomass. It is formed through the aldol condensation reaction of furfural, a platform chemical derived from biomass, and acetone. [] This compound can be further processed through hydrodeoxygenation to produce fuels. []

Q2: How can the selectivity towards this compound production be maximized during the aldol condensation reaction?

A2: Research suggests that utilizing a specific type of biochar catalyst can significantly enhance the selectivity of the aldol condensation reaction towards this compound. A biochar derived from soursop seeds, activated with MgCl2 and calcined at 700 °C, has shown promising results. [] This biochar, containing MgO nanoparticles on its surface, acts as a versatile acidic-basic catalyst. Under optimized conditions, it can achieve 100% selectivity towards this compound with quantitative conversions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.